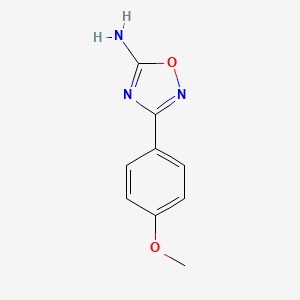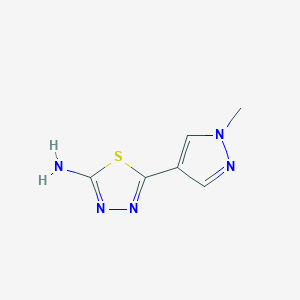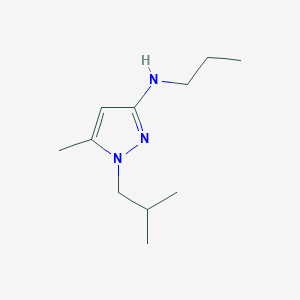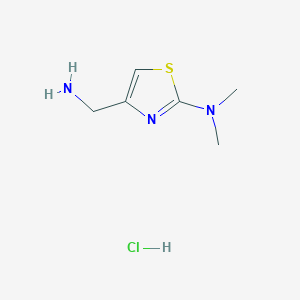![molecular formula C14H23N5 B11729773 1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729773.png)
1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine est un composé organique complexe comportant un noyau pyrazole. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé spécifique se caractérise par son motif de substitution unique, qui comprend des groupes éthyle, méthyle et propyle attachés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la condensation d'hydrazines appropriées avec des 1,3-dicétones ou leurs équivalents, suivie d'une cyclisation pour former le cycle pyrazole . Les conditions de réaction impliquent souvent l'utilisation de catalyseurs tels que l'iode ou le Selectfluor pour faciliter la formation du noyau pyrazole .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions par lots à grande échelle utilisant des voies de synthèse similaires. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit désiré.
Analyse Des Réactions Chimiques
Types de réactions
La 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des atomes d'azote ou des groupes alkyles attachés au cycle pyrazole.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Halogénures d'alkyle ou sulfonates en présence d'une base telle que l'hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés pyrazoles avec des groupes fonctionnels supplémentaires, tandis que la réduction peut conduire à des cycles pyrazoles entièrement saturés.
Applications de la recherche scientifique
La 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme agent thérapeutique potentiel pour diverses maladies en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-éthyl-3-méthyl-1H-pyrazole : Structure similaire, mais sans les groupes propyle et méthyle supplémentaires.
4-méthyl-1H-pyrazole : Un dérivé pyrazole plus simple avec moins de substituants.
1-propyl-1H-pyrazole : Contient un groupe propyle, mais n'a pas les groupes éthyle et méthyle.
Unicité
La 1-éthyl-4-méthyl-N-[(3-méthyl-1-propyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-3-amine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C14H23N5 |
|---|---|
Poids moléculaire |
261.37 g/mol |
Nom IUPAC |
1-ethyl-4-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-7-19-10-13(12(4)16-19)8-15-14-11(3)9-18(6-2)17-14/h9-10H,5-8H2,1-4H3,(H,15,17) |
Clé InChI |
WQXAKAJLYLSDJI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)CNC2=NN(C=C2C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11729727.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729731.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B11729735.png)

![(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729742.png)
![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729749.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729752.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11729766.png)
